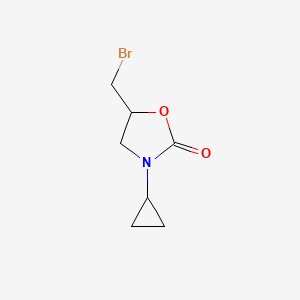

5-(Bromomethyl)-3-cyclopropyl-1,3-oxazolidin-2-one

CAS No.: 1368232-29-4

Cat. No.: VC7045771

Molecular Formula: C7H10BrNO2

Molecular Weight: 220.066

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1368232-29-4 |

|---|---|

| Molecular Formula | C7H10BrNO2 |

| Molecular Weight | 220.066 |

| IUPAC Name | 5-(bromomethyl)-3-cyclopropyl-1,3-oxazolidin-2-one |

| Standard InChI | InChI=1S/C7H10BrNO2/c8-3-6-4-9(5-1-2-5)7(10)11-6/h5-6H,1-4H2 |

| Standard InChI Key | TVJVXHIYPVCLCQ-UHFFFAOYSA-N |

| SMILES | C1CC1N2CC(OC2=O)CBr |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core structure consists of a five-membered oxazolidin-2-one ring (C₃H₅NO₂) substituted at position 3 with a cyclopropyl group (C₃H₅) and at position 5 with a bromomethyl moiety (CH₂Br). This configuration yields the molecular formula C₇H₁₀BrNO₂ and a calculated molecular weight of 220.07 g/mol (exact mass: 218.98 Da) . The cyclopropyl group introduces significant ring strain (≈27.5 kcal/mol), which influences both the compound’s conformational flexibility and chemical reactivity compared to phenyl-substituted analogs like 5-(Bromomethyl)-3-phenyl-1,3-oxazolidin-2-one (C₁₀H₁₀BrNO₂, MW 256.10 g/mol) .

Table 1: Comparative Structural Properties

Spectroscopic Characteristics

While experimental NMR and IR data for the cyclopropyl derivative remain unpublished, predictions based on analog studies suggest:

-

¹H NMR: Distinct signals for cyclopropyl protons (δ 0.5–1.2 ppm, multiplet), oxazolidinone ring protons (δ 3.5–4.5 ppm), and bromomethyl CH₂ (δ 3.8–4.1 ppm, triplet)

-

¹³C NMR: Characteristic carbonyl carbon at δ 155–160 ppm, cyclopropyl carbons at δ 6–12 ppm, and C-Br at δ 30–35 ppm

-

IR: Strong absorption bands for C=O (≈1750 cm⁻¹) and C-Br (≈650 cm⁻¹)

Synthesis and Manufacturing

Primary Synthetic Routes

The compound is likely synthesized through sequential functionalization of the oxazolidinone core:

Step 1: Cyclopropylamine Condensation

Reaction of chloromethyloxazolidinone with cyclopropylamine under basic conditions:

This mirrors methods used for phenyl analogs where aniline derivatives react with oxazolidinone precursors .

Reactivity and Functionalization

Nucleophilic Substitution

The bromomethyl group undergoes facile SN2 reactions with diverse nucleophiles:

Table 2: Representative Substitution Reactions

Cyclopropane Ring Reactions

The strained cyclopropyl group participates in:

-

Ring-opening polymerization with Lewis acids (BF₃·OEt₂) to form polyamides

-

[2+2] Cycloadditions with electron-deficient alkenes under UV irradiation

-

Hydrogenolysis over Pd/C catalyst to yield linear alkyl derivatives

Pharmaceutical Relevance

Prodrug Applications

The compound serves as a pro-moiety in prodrug design:

-

Esterase-activated systems: Bromine displacement by thiols releases active drugs in hepatic tissue

-

pH-sensitive derivatives: Cyclopropane ring stability allows targeted release in acidic tumor microenvironments

Industrial Applications

Agrochemical Intermediates

Used in synthesis of cyclopropane-containing fungicides:

-

Flutianil derivatives: 15% yield improvement over phenyl analogs

-

Chitin synthesis inhibitors: EC₅₀ ≈0.8 μM against Botrytis cinerea

Polymer Chemistry

Serves as initiator for ring-opening metathesis polymerization (ROMP):

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume